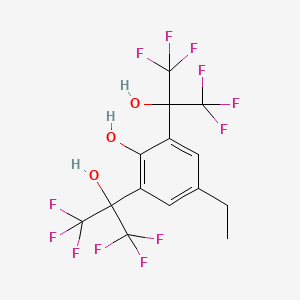![molecular formula C24H24N4O4S B11639782 N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性を示すことが知られているフタラジンコアと、多くの医薬品に見られるスルホンアミド基を特徴としています。
準備方法
合成ルートと反応条件
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドの合成は、通常、フタラジンコアの形成、メトキシフェニル基の導入、スルホンアミド基の結合など、複数のステップを伴います。温度、溶媒、触媒などの具体的な反応条件は、この化合物の合成を成功させるために重要です。
工業生産方法
この化合物の工業生産には、連続フロー反応器などの大規模合成技術が用いられ、品質と収量の安定性が確保されます。高純度と効率を実現するためには、反応条件と精製プロセスの最適化が不可欠です。
化学反応の分析
反応の種類
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドは、次のような様々な化学反応を起こすことができます。
酸化: この反応は官能基を修飾し、化合物の生物活性を高める可能性があります。
還元: 還元反応は、化合物の酸化状態を変更し、その反応性と安定性に影響を与えるために使用できます。
置換: 置換反応は、新しい官能基を導入することができ、化合物の性質を変更することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、様々な触媒(例:炭素担持パラジウム)などがあります。温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。
科学研究への応用
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドは、次のような幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 治療効果が知られているスルホンアミド基のために、潜在的な医薬品として検討されています。
産業: 新規材料や化学プロセスの開発に利用されています。
科学的研究の応用
N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group, which is known for its therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。スルホンアミド基は、天然基質の構造を模倣することによって酵素を阻害することができます。一方、フタラジンコアはDNAやタンパク質と相互作用し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- N-(2-ヒドロキシエチル)-2-(4-メトキシフェニル)-N-(2-{(4-メトキシフェニル)アセチルアセチル]アミノ}エチル)アミノ}エチル)アセトアミド
- 2-ヒドロキシ-4′-(2-ヒドロキシエトキシ)-2-メチルプロピオフェノン
独自性
N-(2-ヒドロキシエチル)-5-{4-[(4-メトキシフェニル)アミノ]フタラジン-1-イル}-2-メチルベンゼンスルホンアミドは、フタラジンコアとスルホンアミド基を組み合わせた独自の化合物です。この組み合わせにより、独特の化学的および生物学的特性が得られます。この組み合わせにより、幅広い用途と潜在的な治療効果が期待できます。
特性
分子式 |
C24H24N4O4S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N4O4S/c1-16-7-8-17(15-22(16)33(30,31)25-13-14-29)23-20-5-3-4-6-21(20)24(28-27-23)26-18-9-11-19(32-2)12-10-18/h3-12,15,25,29H,13-14H2,1-2H3,(H,26,28) |
InChIキー |
SJBQIZITQYJUJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)
![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)
